molecular formula C17H20N6 B11495400 7-(azepan-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-(azepan-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11495400
M. Wt: 308.4 g/mol
InChI Key: DMVHTWWJETVRRL-UHFFFAOYSA-N
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Description

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane is a heterocyclic compound that features a triazolopyrimidine core fused with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of N4-benzyl-6-chloropyrimidine-4,5-diamine with sodium azide under suitable conditions to form the triazolopyrimidine core. This intermediate is then subjected to further reactions to introduce the azepane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane involves its interaction with specific molecular targets. This compound is known to act as an antagonist or inhibitor for certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: Similar core structure but different functional groups.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its cytotoxic activities against cancer cells.

Uniqueness

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azepane is unique due to its specific combination of the triazolopyrimidine core with the azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

7-(azepan-1-yl)-3-benzyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C17H20N6/c1-2-7-11-22(10-6-1)16-15-17(19-13-18-16)23(21-20-15)12-14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2

InChI Key

DMVHTWWJETVRRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4

Origin of Product

United States

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